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The Allosteric Mechanism of GSK864

The inhibitor GSK864 binds to a site on the mutant IDH1 enzyme that is distinct from the active site where

the substrate (α-ketoglutarate) binds. This is the definition of an allosteric mechanism [1] [2].

Binding Site: Crystallographic studies of GSK321, a closely related analog of GSK864, show that

the inhibitor binds to an allosteric pocket at the dimer interface of the IDH1 enzyme. This binding
locks the enzyme in a catalytically inactive, open conformation [1] [3] [2].

Mechanism of Action: By binding allosterically, GSK864 prevents a necessary conformational
change in the enzyme (specifically, a loop-to-helix transition in a segment called "Seg-2") that is

required for the catalytic cycle to proceed. This effectively inhibits the production of the
oncometabolite 2-hydroxyglutarate (2-HG) [1].

Kinetic Profile: While GSK864 is not a competitive inhibitor, kinetic studies on its analog show a
competitive pattern versus the substrate α-ketoglutarate. This is because its allosteric binding

physically prevents the enzyme from adopting the closed conformation needed for substrate turnover,
not because it blocks the active site itself [1].

The table below summarizes the key features of GSK864's inhibition based on the available data.

Feature Description for GSK864

Inhibition Type Allosteric (non-competitive) [1] [3] [2]

Binding Site Allosteric pocket at the dimer interface [1]

Target Mutations IDH1 R132C, R132H, R132G [3]
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Feature Description for GSK864

Biochemical IC₅₀ 9 nM (R132C), 15 nM (R132H), 17 nM (R132G) [3]

Cellular Activity (EC₅₀) Potently reduces 2-HG production in mutant IDH1 cells [3]

Experimental Evidence for Allosteric Inhibition

The characterization of GSK864's mechanism relies on several key experimental techniques:

X-ray Crystallography: This technique provided the direct visual evidence, revealing the inhibitor
bound to an allosteric site and showing the specific amino acid residues it interacts with (e.g., Ile128,

Pro127, Trp124) [1].
Enzyme Kinetics: Mechanistic studies determined the mode of inhibition (MOI) by analyzing enzyme

activity under various concentrations of the inhibitor and substrates (α-ketoglutarate and NADPH).
This confirmed the allosteric, non-competitive nature [1].

Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular
context by demonstrating that the binding of the inhibitor stabilizes the protein against heat-induced

denaturation [4].
Cell-Based Functional Assays: The ultimate proof of activity comes from treating mutant IDH1 cell

lines (like HT-1080 fibrosarcoma cells) with GSK864 and measuring the subsequent dose-dependent
reduction in intracellular 2-HG levels using LC-MS/MS [3].

Why Allosteric Inhibition is a Key Strategy for Mutant
IDH1

The search results reveal that targeting the allosteric site is a predominant and rational strategy for inhibiting

mutant IDH1. High-throughput drug discovery campaigns by multiple pharmaceutical companies have

consistently identified potent and selective allosteric inhibitors, including GSK864 (GSK), Ivosidenib/AG-

120 (Agios), and IDH305 (Novartis) [4] [2].

A key reason for this is selectivity. The allosteric site offers a way to specifically inhibit the mutant enzyme

without significantly affecting the vital metabolic functions of the wild-type IDH1, which is essential for
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normal cellular metabolism [1] [2]. This selectivity is a crucial factor in developing targeted cancer therapies

with fewer side effects.

Comparing with Other Inhibition Types

To fully understand allosteric inhibition, it can be helpful to contrast it with other major types. The following

diagram illustrates the core concepts of competitive, non-competitive/allosteric, and uncompetitive

inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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